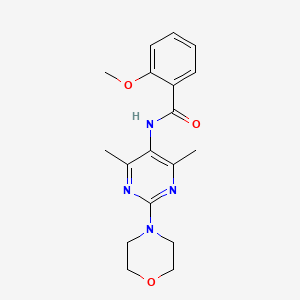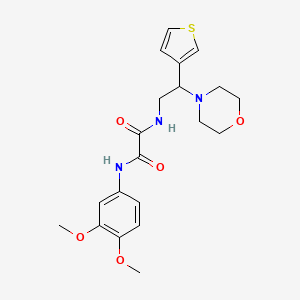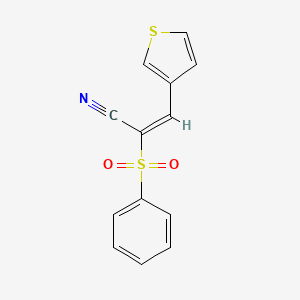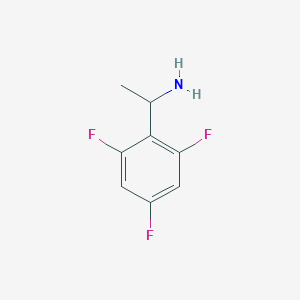
4-Phenyl-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting from basic heterocyclic scaffolds and employing various reagents to introduce the desired functional groups. For instance, the synthesis of some substituted 1,3,4-oxadiazolo[3,2-a]pyrimidin-5-ones and azetidinones has been reported to involve reactions such as annulation of an acid on anils or the reaction of Schiff bases with chloroacetyl chloride in the presence of triethylamine, indicating complex synthetic routes that require precise conditions and catalysts for the desired transformations (Soliman, Shafik, & Darwish, 1982); (Giri, Kumar, & Nizamuddin, 1988).
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed using spectroscopic methods including IR, 1H-NMR, and mass spectral studies. These techniques allow for the verification of the synthesized structures by providing detailed information on the molecular framework and the nature of the substituents attached to the core heterocyclic rings (Soliman, Shafik, & Darwish, 1982).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves their interaction with various reagents to introduce or modify functional groups, influencing their potential biological activity. For example, reacting phenyl derivatives with bis(trichlorophenyl)benzylmalonate can afford compounds with different structural features, indicative of the versatile nature of these heterocyclic compounds in chemical synthesis and modifications (Soliman, Shafik, & Darwish, 1982).
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Several studies have synthesized and evaluated the antimicrobial activity of compounds structurally related to 4-Phenyl-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butan-1-one. For instance, novel pyrazolopyrimidine derivatives, including those with oxadiazole moieties, have been reported to exhibit significant antimicrobial activities against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. Such compounds have shown moderate to outstanding antimicrobial efficacy, suggesting their potential as lead compounds for further antimicrobial agent development (El-sayed et al., 2017).
Anti-inflammatory and Analgesic Activities
Research has also focused on the synthesis of pyrazolopyrimidine derivatives for evaluating their anti-inflammatory and analgesic properties. For example, specific derivatives have been found to possess significant anti-inflammatory and analgesic activities without ulcerogenic activity, indicating their therapeutic potential in conditions requiring anti-inflammatory and pain-relieving medications (Auzzi et al., 1983).
Anticonvulsant Activity
Compounds with a pyrazolopyrimidine core have been synthesized and tested for their anticonvulsant activity. These studies have contributed to the identification of novel compounds that could serve as leads for the development of new anticonvulsant drugs, highlighting the versatility of pyrazolopyrimidine derivatives in medicinal chemistry (El-Sawy et al., 2014).
Anticancer Activity
The exploration of 1,2,4-oxadiazole and pyrazolopyrimidine derivatives in anticancer research has led to the identification of compounds with promising cytotoxic activities against various cancer cell lines. These findings underscore the potential of such compounds in cancer therapy, particularly in overcoming drug resistance and reducing toxicity (Kaya et al., 2016).
Propiedades
IUPAC Name |
4-phenyl-1-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c25-16(9-4-8-14-6-2-1-3-7-14)24-12-15(13-24)19-22-18(23-26-19)17-20-10-5-11-21-17/h1-3,5-7,10-11,15H,4,8-9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJLRWNYAKOTSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCCC2=CC=CC=C2)C3=NC(=NO3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((4-chlorophenyl)thio)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide](/img/structure/B2482094.png)

![3-fluoro-4-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B2482098.png)
![5-Methyl-2-(3-phenylureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2482100.png)
![6-(4-Fluorophenyl)-2-[2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]ethyl]pyridazin-3-one](/img/structure/B2482101.png)
![N-cyclopentyl-2-[1,3-dimethyl-7-(2-methylpropyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/structure/B2482103.png)

![3-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2482106.png)
![1-[(2-Benzoylbenzoyl)azanidyl]-2,4,6-triphenylpyridin-1-ium](/img/structure/B2482108.png)



![1-methyl-N-(3-methylbutyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2482115.png)
